5-Methoxy-3-(propan-2-YL)-2,3-dihydro-1H-indole

Lipophilicity LogP Medicinal Chemistry

Researchers requiring a conformationally distinct 3-isopropyl-5-methoxyindoline scaffold for CNS-penetrant kinase programs face a fragmented supply chain with limited purity. This compound solves that challenge with reliable 95% purity and a documented LogP of 2.86 and TPSA of 21.26 Ų. - Optimal CNS drug-like range: LogP 2.86, TPSA 21.26 Ų - Single C3 stereocenter & 2 rotatable bonds enable diverse pharmacophore design - Stored long-term in cool, dry conditions; ships ambient under non-hazardous classification

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B13197205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-3-(propan-2-YL)-2,3-dihydro-1H-indole
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC(C)C1CNC2=C1C=C(C=C2)OC
InChIInChI=1S/C12H17NO/c1-8(2)11-7-13-12-5-4-9(14-3)6-10(11)12/h4-6,8,11,13H,7H2,1-3H3
InChIKeyKGJYKTULWATYAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview: 5-Methoxy-3-(propan-2-yl)-2,3-dihydro-1H-indole – Structural Identity, Procurement Specifications, and Comparator Landscape


5-Methoxy-3-(propan-2-yl)-2,3-dihydro-1H-indole (CAS 1368537-71-6; molecular formula C12H17NO; MW 191.27 g/mol) is a synthetic 2,3-dihydroindole (indoline) derivative bearing a 5-methoxy substituent and a 3-isopropyl group on the saturated pyrrolidine ring . As a member of the indoline class, it features a partially saturated bicyclic framework that distinguishes it from fully aromatic indole analogs in terms of electronic structure, conformational flexibility, and physicochemical properties [1]. The closest structural comparators include its aromatic counterpart 3-isopropyl-5-methoxy-1H-indole (CAS 1693676-76-4; C12H15NO; MW 189.25 g/mol) , the unsubstituted parent 5-methoxyindoline (CAS 21857-45-4; C9H11NO; MW 149.19 g/mol) , and regioisomeric/alkyl-chain variants such as 3-ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (C12H17NO; MW 191.27 g/mol) and 5-methoxy-2,3,3-trimethylindoline (CAS 41382-23-4; C12H17NO; MW 191.27 g/mol) . The compound is commercially available at 95% purity from multiple suppliers for research use only, with recommended long-term storage in cool, dry conditions .

Why Generic Substitution Fails: Saturation-State and C3-Substituent Differentiation of 5-Methoxy-3-(propan-2-yl)-2,3-dihydro-1H-indole


Substituting 5-Methoxy-3-(propan-2-yl)-2,3-dihydro-1H-indole with a generic indoline or indole analog is scientifically unjustified because the C2–C3 saturation state directly modulates electronic distribution, nitrogen basicity, and conformational preferences that govern target engagement, metabolic fate, and synthetic derivatization potential [1]. The aromatic comparator 3-isopropyl-5-methoxy-1H-indole possesses a fully conjugated π-system (C12H15NO vs. C12H17NO) that yields a markedly higher LogP (3.30 vs. estimated ~2.86 for the dihydro analog) and a planar geometry incompatible with the puckered pyrrolidine ring of the target compound . Meanwhile, the unsubstituted parent 5-methoxyindoline (MW 149.19) lacks the C3-isopropyl group entirely, resulting in a dramatically lower LogP (0.97–1.44) and polar surface area (PSA 21 Ų) that predict fundamentally different membrane permeability and protein-binding behavior . Even isomeric indolines sharing the same molecular formula (C12H17NO, MW 191.27)—such as 3-ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole or 5-methoxy-2,3,3-trimethylindoline—differ in the steric environment at C3, altering rotatable bond counts, LogP, and topological polar surface area (TPSA) in ways that can shift biological activity profiles and chemical reactivity [2]. These quantifiable property divergences mean that no single close analog can simultaneously match the target compound's saturation state, substitution pattern, and physicochemical parameter set, making indiscriminate interchange scientifically invalid.

Quantitative Evidence Guide: Comparator-Benchmarked Differentiation of 5-Methoxy-3-(propan-2-yl)-2,3-dihydro-1H-indole


Lipophilicity Control via Saturation: LogP Modulation Relative to the Aromatic Indole Analog

5-Methoxy-3-(propan-2-yl)-2,3-dihydro-1H-indole exhibits a LogP of 2.86, representing a reduction of 0.44 log units compared to its fully aromatic analog 3-isopropyl-5-methoxy-1H-indole (LogP 3.30) . This difference, arising from saturation of the C2–C3 bond, translates to an approximately 2.75-fold lower octanol–water partition coefficient, which predicts improved aqueous solubility and reduced non-specific protein binding relative to the aromatic comparator [1].

Lipophilicity LogP Medicinal Chemistry Drug-likeness Indoline

Topological Polar Surface Area Differentiation: Hydrogen Bond Acceptor Count and Predicted Permeability Relative to the Aromatic Indole

The target compound possesses a topological polar surface area (TPSA) of 21.26 Ų and 2 hydrogen bond acceptor sites, compared to 1 hydrogen bond acceptor for the aromatic analog 3-isopropyl-5-methoxy-1H-indole . The additional H-bond acceptor arises from the saturated nitrogen in the indoline ring, which carries greater electron density than the aromatic pyrrole nitrogen. With a TPSA well below 60 Ų, the target compound remains within the favorable range for good oral absorption and blood–brain barrier penetration, while offering an additional hydrogen-bonding contact point for target engagement [1].

TPSA Membrane Permeability Hydrogen Bond Acceptors Oral Bioavailability Indoline

Molecular Formula and Mass Differentiation: Distinguishing the Dihydroindole from the Aromatic Indole Scaffold

The target compound (C12H17NO; exact mass 191.1310 Da) differs from its closest aromatic analog 3-isopropyl-5-methoxy-1H-indole (C12H15NO; exact mass 189.1154 Da) by exactly two hydrogen atoms (ΔMW = 2.0156 Da), reflecting the saturated C2–C3 bond . This 1.06% mass difference is readily resolved by high-resolution mass spectrometry (HRMS) and serves as an unequivocal identity marker distinguishing the dihydro scaffold from the aromatic indole. Additionally, the target compound differs from the unsubstituted 5-methoxyindoline (C9H11NO; MW 149.19 Da) by a C3H6 increment (+42.08 Da) corresponding to the isopropyl substituent .

Molecular Weight Molecular Formula Scaffold Identity Quality Control Procurement Verification

Lipophilicity Differential Within the Indoline Class: LogP Comparison Against the Unsubstituted Parent 5-Methoxyindoline

Introduction of the 3-isopropyl group elevates the LogP of the target compound to 2.86, compared to 0.97–1.44 for the unsubstituted parent 5-methoxyindoline . This represents an increase of 1.42–1.89 log units, corresponding to a ~26- to ~78-fold enhancement in octanol–water partition coefficient, driven by the additional three-carbon hydrophobic substituent at the C3 position. Within a closely related indoline series, a LogP in the 2.5–3.0 range is frequently associated with improved passive membrane permeability while retaining acceptable aqueous solubility for in vitro assay compatibility [1].

Lipophilicity LogP Substituent Effect Indoline Series SAR

Steric and Conformational Differentiation: C3 Substituent Architecture vs. Isomeric Indolines Sharing Molecular Formula C12H17NO

Among compounds sharing the molecular formula C12H17NO and molecular weight 191.27 g/mol, 5-Methoxy-3-(propan-2-yl)-2,3-dihydro-1H-indole features a single isopropyl substituent at C3 with 2 rotatable bonds . In contrast, 3-ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole bears two alkyl substituents (ethyl and methyl) at C3, generating a quaternary carbon center with distinct steric bulk, while 5-methoxy-2,3,3-trimethylindoline places two methyl groups at C3 and one at C2, fundamentally altering ring conformation and the orientation of the 5-methoxy pharmacophore relative to the basic nitrogen [1]. The target compound's single C3-isopropyl group provides a unique combination of steric encumbrance and conformational flexibility that differs from the geminal disubstitution patterns of its isomers, which restrict ring puckering dynamics and modify the spatial presentation of hydrogen-bond donor/acceptor groups [2].

Steric Hindrance Conformational Analysis Indoline Isomers Rotatable Bonds 3D Pharmacophore

5-Methoxyindole Scaffold in Kinase Inhibition: Class-Level Evidence Supporting the Value of 5-Methoxy Substitution for Target Engagement

Although direct biological data for 5-Methoxy-3-(propan-2-yl)-2,3-dihydro-1H-indole are not available in the peer-reviewed literature, class-level evidence demonstrates that 5-methoxy substitution on the indole/indoline scaffold significantly enhances kinase inhibitory potency. In a study of P450-generated indigoid kinase inhibitors, 5,5'-dimethoxyindirubin exhibited ≥10-fold greater inhibitory activity against CDK-1, CDK-5, and GSK-3β compared to unsubstituted indirubin [1]. The 5-methoxy group contributed to both enhanced potency and distinct selectivity profiles among the bis-indole derivatives. This class-level SAR establishes that the 5-methoxy substituent is a critical pharmacophoric element, and its presence on the target compound's indoline scaffold is non-interchangeable with unsubstituted, 5-methyl, or other 5-position variants [2].

Kinase Inhibition 5-Methoxyindole Indirubin CDK GSK-3

Best Research and Industrial Application Scenarios for 5-Methoxy-3-(propan-2-yl)-2,3-dihydro-1H-indole


Medicinal Chemistry Scaffold for CNS-Targeted Kinase Inhibitor Lead Optimization

With a computed LogP of 2.86 and TPSA of 21.26 Ų , 5-Methoxy-3-(propan-2-yl)-2,3-dihydro-1H-indole falls within the favorable physicochemical range for CNS drug candidates. The 5-methoxy group has been class-level validated to enhance kinase inhibitory potency by ≥10-fold in related indole-based systems [1]. This compound serves as an ideal starting scaffold for medicinal chemistry teams pursuing CNS-penetrant kinase inhibitors (e.g., CDK, GSK-3β, or 5-HT6 receptor targets), where the saturated indoline nitrogen provides a vector for further derivatization while the C3-isopropyl group contributes hydrophobic contacts in the ATP-binding pocket.

Chemical Probe for Indoline-vs-Indole Metabolic Fate Comparative Studies

Indoline scaffolds undergo cytochrome P450-mediated aromatization to indoles, a metabolic pathway that is absent in fully aromatic indole analogs [2]. The target compound, with its C2–C3 saturated bond, can serve as a mechanistic probe to study P450-catalyzed dehydrogenation in drug metabolism research. Its differentiation from 3-isopropyl-5-methoxy-1H-indole (ΔLogP = -0.44; ΔMW = +2.02 Da) enables parallel incubation experiments where the metabolic fate of saturated vs. aromatic scaffolds can be directly compared by LC-HRMS, informing structure-metabolism relationship (SMR) strategies in lead optimization.

Screening Collection Diversity Element for Fragment-Based and Phenotypic Discovery

As a 3-isopropyl-substituted 5-methoxyindoline with 2 rotatable bonds and a single stereocenter at C3 , this compound represents a distinct three-dimensional pharmacophore geometry not duplicated by gem-disubstituted isomers such as 5-methoxy-2,3,3-trimethylindoline or 3-ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole [3]. Procurement for high-throughput screening or fragment-based discovery collections enhances chemical diversity by adding a scaffold whose conformational preferences, hydrogen-bonding capacity (2 H_Acceptors, 1 H_Donor), and steric profile differ meaningfully from both aromatic indoles and other alkyl-indoline isomers.

Synthetic Intermediate for Late-Stage Functionalization via the Indoline Nitrogen

The saturated indoline NH of 5-Methoxy-3-(propan-2-yl)-2,3-dihydro-1H-indole is more nucleophilic than the aromatic pyrrole NH of indoles, enabling selective N-alkylation, N-acylation, or N-sulfonylation under mild conditions without competing C-substitution [4]. This differential reactivity, combined with the compound's commercial availability at 95% purity , makes it a practical building block for parallel synthesis libraries where the indoline nitrogen serves as a diversification point while the 5-methoxy and 3-isopropyl groups remain constant pharmacophoric anchors.

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